molecular formula C7H12N4 B11921808 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B11921808
M. Wt: 152.20 g/mol
InChI Key: BUIOACKYVDOLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl group at the 1-position and a partially hydrogenated pyridine ring (tetrahydro configuration). This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and antimalarial applications. Key characteristics include:

  • Molecular formula: C₈H₁₂N₄ (calculated based on structural analogs ).

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H12N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h9H,2-4H2,1H3,(H2,8,10)

InChI Key

BUIOACKYVDOLKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCN2)C(=N1)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Chlorination and Amination

A patent (CN105777743A) describes a scalable industrial route :

  • Chlorination : 2-Chloronicotinic acid is treated with thionyl chloride to form the acyl chloride intermediate.

  • Cyanidation : Reaction with CuCN in acetonitrile yields the nitrile derivative.

  • Cyclization : The nitrile intermediate reacts with hydrazine hydrochloride in DMF to form the pyrazolo ring.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the pyridine ring.

Data Highlights :

  • Overall yield: 62–77% .

  • Avoids chromatographic purification, favoring recrystallization .

One-Pot Tandem Reactions

A solvent-free approach using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a magnetic nanocatalyst enables efficient synthesis :

  • Reactants : 3-(Cyanoacetyl)indole, aldehydes, and 5-(1H-indol-3-yl)-2H-pyrazol-3-amine.

  • Conditions : 100°C, 4–6 h.

  • Yield : 85–92% with catalyst recovery >95% after five cycles.

Advantages :

  • Eco-friendly (no solvents).

  • High regioselectivity due to MOF confinement effects .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A study reports:

  • Reactants : 5-Amino-1-methylpyrazole and cyclic β-diketones.

  • Conditions : 150 W, 120°C, 30 min.

  • Yield : 89% (vs. 72% under conventional heating).

Mechanistic Insight :

  • Microwave energy accelerates enol-keto tautomerism, promoting cyclization .

Enzyme-Mediated Cyclization

A biocatalytic method using Candida antarctica lipase B (CAL-B) in ionic liquids achieves enantioselective synthesis :

  • Substrate : 3-Cyano-1-methylpyrazole and cyclohexenone.

  • Conditions : [BMIM][BF₄], 40°C, 24 h.

  • Yield : 58% with >90% ee.

Limitations :

  • Lower yield compared to chemical methods.

  • Requires optimization for industrial scaling .

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation68–828–24 hHighModerate
Multi-Step Chlorination62–7748–72 hIndustrialHigh
One-Pot Tandem85–924–6 hMediumLow
Microwave-Assisted890.5 hLab-scaleHigh
Biocatalytic5824 hLowVery High

Critical Challenges and Solutions

  • Regioselectivity : Use of bulky substituents on the pyrazole ring minimizes byproducts .

  • Purification : Recrystallization in CH₂Cl₂/petroleum ether (1:5 v/v) effectively isolates the product .

  • Catalyst Deactivation : Magnetic MOFs reduce leaching in one-pot methods .

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups such as halogens, alkyl, or aryl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research has indicated that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine has significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. For instance:

Cancer Type IC50 (µM) Reference
A549 (Lung)12.5
MCF-7 (Breast)8.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.

Enzyme Inhibition Type IC50 (µM) Reference
DHODHCompetitive15.0
Xanthine OxidaseModerate72.4

Case Studies

Case Study 1: Anticancer Efficacy
A study demonstrated the efficacy of this compound against various cancer cell lines, indicating its potential as a therapeutic agent capable of inducing apoptosis in cancer cells through mitochondrial-dependent pathways.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives of this compound against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Summary of Applications

The applications of this compound can be summarized as follows:

  • Anticancer Therapeutics : It shows promise in targeting specific cancer types.
  • Enzyme Inhibition : Potential use in regulating metabolic pathways through enzyme inhibition.
  • Antimicrobial Agents : Effective against various bacterial strains.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzyme activity by binding to the active site or allosteric sites. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrazolo[3,4-b]pyridine core is highly modular, with variations in substituents and ring saturation influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents/Ring Modifications Biological Activity/Notes Reference
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 6-methyl, non-hydrogenated Higher planarity; used in kinase inhibitor studies
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine 5-bromo, non-hydrogenated Enhanced electrophilicity for cross-coupling
4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine 4- and 6-aryl groups MNK1/2 inhibitors; planar structure critical
Pyrazolo[3,4-b]pyridin-6-one derivatives 6-keto group, non-hydrogenated Inactive in MNK inhibition due to loss of planarity
MHV370 derivative () Bicyclo[2.2.2]octane and methyl substitutions TLR7/8 antagonist; improved metabolic stability

Key observations :

  • Aromaticity and planarity: Non-hydrogenated analogs (e.g., 4,6-diaryl derivatives) exhibit stronger π-π stacking interactions with kinase ATP-binding pockets, enhancing inhibitory activity .
  • Hydrogenation effects : The tetrahydro configuration in the target compound reduces planarity but may improve solubility and oral bioavailability .
  • Substituent positioning : Bromine or methyl groups at the 5- or 6-positions modulate electronic properties and steric hindrance, affecting binding affinity .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique nitrogen-containing heterocyclic structure contributes to a range of biological activities that have garnered significant research interest.

  • Molecular Formula : C8_8H12_{12}N4_4
  • Molecular Weight : Approximately 166.19 g/mol
  • Structure : Characterized by a fused pyrazole and pyridine ring system with a methyl group at the first position and an amine group at the third position.

Biological Activities

The biological activity of this compound has been explored across several domains:

1. Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It inhibits key enzymes such as c-Met kinase, which plays a crucial role in cell proliferation and differentiation. Studies have demonstrated its effectiveness against:

  • MV4-11 (biphenotypic B myelomonocytic leukemia)
  • K562 (chronic myeloid leukemia)
  • MCF-7 (human breast cancer)

The compound's mechanism involves inducing apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which is essential for the apoptotic cascade .

2. Neurological Effects

Preliminary studies suggest potential neuroprotective effects , indicating that the compound may modulate neurotransmitter systems. This could lead to applications in treating neurodegenerative disorders by inhibiting c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegeneration .

3. Anti-inflammatory Activity

Some investigations have indicated that this compound may possess anti-inflammatory and analgesic properties . However, further research is necessary to substantiate these claims .

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-b]pyridineFused pyrazole and pyridine ringsLacks methyl substitution at N1
2H-Pyrazolo[3,4-b]pyridineIsomeric form with different tautomeric structureDifferent biological activity profile
3-Methylpyrazolo[3,4-b]pyridineMethyl substitution at C3Exhibits distinct reactivity patterns
6-Trisubstituted PyrazolopyridinesAdditional substituents at positions 3 and 6Enhanced biological activities due to varied substituents

This table illustrates how specific substitutions influence the reactivity and biological properties of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiproliferative Activity : In vitro studies showed that this compound significantly reduced the viability of cancer cells compared to controls. The most active derivatives led to a reduction in proliferating cells from approximately 40% to about 10% after treatment with high concentrations .
  • Mechanism of Action : Research has highlighted its role in inducing apoptosis through various pathways, including caspase activation and PARP cleavage. The expression levels of proliferating cell nuclear antigen (PCNA) were also found to decrease over time in treated samples .

Q & A

Q. What are the standard synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine?

The synthesis typically involves multi-step reactions starting from pyrazole or pyridine precursors. For example:

  • Step 1 : Condensation of 3-methyl-1H-pyrazol-5-amine with chlorinated phenyl compounds under basic conditions to form intermediates .
  • Step 2 : Cyclization using catalysts like trifluoroacetic acid (TFA) in toluene under reflux, followed by purification via chromatography .
  • Key reagents : Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate or similar acrylates, Pd(OAc)₂/PPh₃ for cross-coupling (for derivatives) .
  • Characterization : NMR (¹H/¹³C), IR, and mass spectrometry for structural confirmation .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., fused pyrazolo-pyridine system) .
  • Spectroscopic techniques :
    • ¹H NMR : Peaks at δ 2.3–2.8 ppm (methyl groups), δ 7.0–8.5 ppm (aromatic protons) .
    • IR : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 177.16 for the core structure) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Byproduct formation : Over-cyclization or incomplete ring closure.
  • Mitigation strategies :
    • Optimize reaction time/temperature (e.g., reflux at 80°C instead of 100°C) .
    • Use scavengers like molecular sieves for moisture-sensitive steps .
    • Purify via column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to targets like CBP/EP300 (e.g., binding energy ≤ −8.5 kcal/mol for kinase inhibition) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancies : Yields range from 50% (small-scale) to 80% (gram-scale) for similar reactions .
  • Resolution strategies :
    • Scale-dependent effects : Use continuous flow reactors for reproducibility .
    • Catalyst optimization : Replace Pd(OAc)₂ with RuPhos-Pd for higher turnover .
    • In situ monitoring : Employ TLC or HPLC to track intermediates .

Q. How does the compound’s bicyclic framework influence its pharmacokinetics?

  • Lipophilicity : LogP ≈ 2.1 (predicted), favoring blood-brain barrier penetration .
  • Metabolic stability : Resistance to CYP450 oxidation due to the tetrahydro ring .
  • Solubility : Poor aqueous solubility (≤1 mg/mL), addressed via salt formation (e.g., HCl salts) .

Methodological Recommendations

  • For crystallography : Use SHELXL for refinement of high-resolution data .
  • For reaction optimization : Employ design-of-experiments (DoE) to screen parameters like solvent polarity and catalyst loading .
  • For toxicity profiling : Utilize DSSTox databases to predict eco-toxicological endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.